2-((7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Description

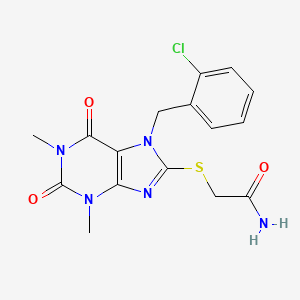

2-((7-(2-Chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a xanthine-derived purine analog with a molecular formula of C₁₆H₁₆ClN₅O₃S and a molar mass of 393.85 g/mol . Structurally, it features:

- A purine core substituted at the 1- and 3-positions with methyl groups.

- A 2-chlorobenzyl group at the 7-position.

- A thioacetamide moiety at the 8-position.

Its synthesis likely follows routes similar to other xanthine-thioacetamide hybrids, involving sequential alkylation, thiolation, and amidation steps .

Properties

IUPAC Name |

2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)26-8-11(18)23)7-9-5-3-4-6-10(9)17/h3-6H,7-8H2,1-2H3,(H2,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEWLACMGRSGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, also known by its CAS number 332388-39-3, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound is characterized by a complex purine structure with a thioacetamide moiety. Its structural formula can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of various functional groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes the inhibition zones and IC50 values reported in different studies:

| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Escherichia coli | 4.0 | 1.8 |

| Staphylococcus aureus | 1.0 | 2.6 |

| Candida albicans | 12.0 | 0.82 |

| Aspergillus flavus | 10.0 | 1.2 |

These results indicate that the compound exhibits significant antifungal activity particularly against Candida albicans, as well as notable antibacterial effects against E. coli and S. aureus .

The antimicrobial effects of the compound may be attributed to its ability to disrupt cellular integrity and inhibit essential metabolic pathways in microorganisms. Transmission Electron Microscopy (TEM) studies demonstrated that treatment with this compound caused significant morphological changes in bacterial cells, including deformation of cell walls and cytoplasmic organelles . This suggests a mechanism involving interference with cell wall synthesis or function.

Anticancer Activity

In addition to its antimicrobial properties, preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro assays indicated that it may induce apoptosis in certain cancer cell lines, although specific pathways remain to be elucidated.

Case Studies

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of related compounds that share structural similarities with our target compound . The findings suggested that modifications in the chemical structure significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR).

Case Study:

In one experiment involving a series of synthesized derivatives, compounds with similar thioacetamide functionalities exhibited varied levels of activity against E. coli and C. albicans. This reinforces the notion that slight alterations in molecular structure can lead to enhanced or diminished bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of the target compound with its analogues:

Key Observations:

- Substituent Impact : The 2-chlorobenzyl group in the target compound may enhance lipophilicity compared to polar substituents like the hydroxypropyl group in 6014 .

- Electronic Effects : The acetamide carbonyl group in compound 3 showed significant charge density (−0.488), which could influence hydrogen bonding or enzymatic interactions compared to the thioacetamide group in the target compound .

Physicochemical and Pharmacological Profiles

- Neuroprotection : Phenethyl-substituted analogues (e.g., 5a ) demonstrated low neurotoxicity, suggesting that the 2-chlorobenzyl group in the target compound may require toxicity profiling .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-((7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via a multi-step route involving thioether formation and amidation. For example, coupling 2-mercaptoacetic acid with a xanthine derivative (e.g., 7-(2-chlorobenzyl)-1,3-dimethylxanthine) using NaHCO₃ in DMF at 85°C yields the intermediate acid, which is then converted to the acetamide using HATU/DIEA as coupling agents with NH₄Cl . Purity validation requires HPLC (≥95% purity), complemented by ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm for 2-chlorobenzyl) and HRMS for molecular ion confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for NH stretches (~3300 cm⁻¹), C=O (1700–1650 cm⁻¹), and C-S (700–600 cm⁻¹) .

- NMR : ¹H NMR should resolve the 2-chlorobenzyl group (multiplet at δ 7.2–7.4 ppm) and methyl groups (singlets at δ 3.2–3.5 ppm for N-CH₃). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) .

- HRMS : Exact mass matching the molecular formula (C₁₇H₁₇ClN₄O₃S) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or purity across different batches?

- Methodological Answer : Yield variations (e.g., 64–74% in similar xanthine derivatives) may arise from incomplete coupling or side reactions. Use DoE (Design of Experiments) to optimize parameters like solvent polarity (DMF vs. THF), temperature (70–90°C), and catalyst loading (HATU stoichiometry). Purity issues require recrystallization (e.g., DMF/ethanol) or preparative HPLC with C18 columns . Contradictions in melting points (e.g., 260–266°C vs. >300°C in related compounds) suggest polymorphic forms; validate via X-ray crystallography .

Q. What computational strategies can predict the biological targets or pharmacokinetic properties of this compound?

- Methodological Answer :

- Target Prediction : Use molecular docking (AutoDock Vina) against xanthine oxidase or adenosine receptors, leveraging the 2-chlorobenzyl group’s hydrophobic interactions .

- ADME Profiling : SwissADME predicts moderate solubility (LogP ~2.5) due to the acetamide moiety, with potential blood-brain barrier penetration (TPSA <90 Ų) .

- Informer Libraries : Screen against libraries like Merck’s Aryl Halide Chemistry Informer Library to assess reactivity and selectivity in complex matrices .

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace 2-chlorobenzyl with 3-nitrobenzylidene (synthesis via condensation with aldehydes) to test antimicrobial activity .

- Thioether Modification : Substitute the thioacetamide group with sulfonamide or alkylthio chains to modulate cytotoxicity .

- Biological Assays : Evaluate IC₅₀ in enzyme inhibition assays (e.g., PARP-1 for anticancer activity) or in vitro models of hypoxia (e.g., PC12 cells) .

Q. What methodologies are recommended for analyzing stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 72 hours, focusing on hydrolysis of the acetamide group or oxidation of the thioether . For thermal stability, use TGA/DSC to identify decomposition thresholds (>200°C) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate neuroprotective effects?

- Methodological Answer :

- In Vitro Models : Use primary cortical neurons exposed to oxidative stress (H₂O₂ or OGD/R). Test concentrations from 1 nM–100 µM.

- Endpoints : Measure cell viability (MTT assay), ROS levels (DCFH-DA), and mitochondrial membrane potential (JC-1 dye) .

- Positive Controls : Compare to caffeine derivatives with known antihypoxic activity (e.g., compound 5a in ).

Q. What statistical approaches are suitable for reconciling conflicting bioactivity data across studies?

- Methodological Answer : Apply meta-analysis using fixed/random-effects models to aggregate IC₅₀ values from independent studies. Use PCA (Principal Component Analysis) to identify outliers caused by assay variability (e.g., cell line differences). For SAR contradictions, employ Bayesian regression to weight substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.